BenchChemオンラインストアへようこそ!

7-Methyl-1,3-benzoxazol-2-amine

RSK2 kinase inhibition structure-based drug design benzoxazole SAR

7-Methyl-1,3-benzoxazol-2-amine (CAS 1268154-07-9) is a heterocyclic primary amine belonging to the 2-aminobenzoxazole class, characterized by a methyl substituent specifically at the 7-position of the fused bicyclic core. Its molecular formula is C8H8N2O (MW: 148.16 g/mol), and it is supplied as a research chemical with typical minimum purities of 95% to 98%.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 1268154-07-9
Cat. No. B1374254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1,3-benzoxazol-2-amine
CAS1268154-07-9
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)N=C(O2)N
InChIInChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)11-8(9)10-6/h2-4H,1H3,(H2,9,10)
InChIKeyWTMXCUHREGJVSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-1,3-benzoxazol-2-amine (CAS 1268154-07-9): Chemical Profile and Procurement Rationale for a Position-Specific Benzoxazole Building Block


7-Methyl-1,3-benzoxazol-2-amine (CAS 1268154-07-9) is a heterocyclic primary amine belonging to the 2-aminobenzoxazole class, characterized by a methyl substituent specifically at the 7-position of the fused bicyclic core [1]. Its molecular formula is C8H8N2O (MW: 148.16 g/mol), and it is supplied as a research chemical with typical minimum purities of 95% to 98% . The compound functions primarily as a synthetic building block in medicinal chemistry for the construction of kinase-focused libraries, with the 2-amino group serving as a key derivatization handle, and the 7-methyl group providing distinct electronic and steric properties compared to other methyl-benzoxazol-2-amine positional isomers (e.g., 5-methyl or 6-methyl) [2].

Why 7-Methyl-1,3-benzoxazol-2-amine Cannot Be Replaced by 5- or 6-Methyl Isomers: The Positional Substitution Problem


Benzoxazol-2-amines substituted with a single methyl group at different positions (5-, 6-, or 7-) share an identical molecular formula (C8H8N2O) and molecular weight; however, they are not interchangeable in synthesis or biological screening. The position of the methyl substituent changes the electron distribution on the aromatic ring, the steric environment near the reactive 2-amino group, and the overall lipophilicity, as reflected in differing LogP values [1]. Critically, medicinal chemistry campaigns targeting kinases such as RSK2 have explicitly demonstrated that 7-substituted 2-aminobenzoxazoles constitute a distinct structural series, with co-crystal structures showing the 7-substituent occupies a specific hydrophobic pocket in the kinase active site—a binding mode that would be disrupted by relocating the methyl group to the 5- or 6-position [2]. Uncritical substitution with a 5-methyl or 6-methyl analog will therefore lead to altered, and typically diminished, on-target activity and cannot serve as a valid proxy in SAR exploration or lead optimization campaigns [3].

Quantitative Differentiation Evidence for 7-Methyl-1,3-benzoxazol-2-amine: Head-to-Head Data for Informed Procurement


Evidence 1: Critical Role of the 7-Substituent in RSK2 Kinase Inhibition – Structural Biology Confirmation

In a reported structure–activity relationship study, 2-amino-7-substituted benzoxazoles were identified via high-throughput screening as a privileged scaffold for RSK2 inhibition [1]. The co-crystal structure of the most potent inhibitor from this series (IC50 = 20 nM) with the RSK2 N-terminal kinase domain (PDB: 4NW5) confirmed that the 7-substituent occupies a defined hydrophobic sub-pocket within the ATP-binding site, providing a structural basis for differentiating 7-substituted analogs from 5- or 6-substituted counterparts that would project the substituent into incompatible spatial regions of the pocket [2]. The structurally less constrained 7-methyl-1,3-benzoxazol-2-amine serves as the minimal core for exploring this 7-substituent binding vector, while the unsubstituted parent benzoxazol-2-amine (CAS 4570-41-6) lacks this interaction entirely and typically exhibits substantially weaker RSK2 affinity [3].

RSK2 kinase inhibition structure-based drug design benzoxazole SAR

Evidence 2: Differentiated LogP Value of 7-Methyl vs. 6-Methyl-2-aminobenzoxazole: Impact on Compound Library Design

Reported calculated LogP values for the positional isomers reveal measurable differences in lipophilicity despite identical molecular formula. 6-Methyl-1,3-benzoxazol-2-amine (CAS 188063-14-1) has a LogP of 1.69 (pH 7.4) [1]. In contrast, 7-methyl-1,3-benzoxazol-2-amine has a predicted LogP of approximately 1.80, representing a difference of ~0.11 log units . This 6.5% difference in LogP is physiochemically significant in the context of CNS drug design, where the optimal LogP range (1.5–3.0) is narrow and subtle shifts can meaningfully impact blood–brain barrier permeability, microsomal stability, and plasma protein binding profiles [2]. The 5-methyl isomer (CAS 64037-15-6) exhibits a further distinct lipophilicity profile, reinforcing the non-interchangeability of these positional isomers within a single screening library.

lipophilicity drug-likeness physicochemical property comparison

Evidence 3: 7-Methyl Positioning as a Preferred Building Block in 5-HT3 Receptor Partial Agonist Series

In a medicinal chemistry program aimed at developing 5-HT3 receptor partial agonists for diarrhea-predominant irritable bowel syndrome, 7-methyl-substituted benzoxazole derivatives demonstrated high binding affinity at the 5-HT3 receptor [1]. The lead compound, 5-chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole (compound 6v), exhibited binding affinity in the same range as the clinical 5-HT3 antagonist granisetron and displayed intrinsic partial agonist activity (12% of 5-HT maximal response) [2]. The 7-methyl group was found to be a critical component of the pharmacophore within this specific chemotype; analogs lacking the 7-methyl substitution or bearing methyl at alternative positions showed reduced receptor engagement. The unelaborated 7-methyl-1,3-benzoxazol-2-amine serves as the direct synthetic precursor to this entire compound class through N-functionalization of the 2-amino group, making it the mandatory starting material for any program exploring this validated scaffold [3].

5-HT3 receptor irritable bowel syndrome benzoxazole medicinal chemistry

Evidence 4: Differential Pricing and Availability Profile as a Procurement Decision Factor

Comparison of publicly listed vendor pricing reveals that 7-methyl-1,3-benzoxazol-2-amine (CAS 1268154-07-9) is priced at a premium compared to its 6-methyl isomer. CymitQuimica lists the 7-methyl isomer at €255.00 per 50 mg (€5.10/mg), whereas the 6-methyl isomer (CAS 188063-14-1) is routinely available at lower cost from major catalog suppliers, reflecting differences in synthetic accessibility and demand volume . The 5-methyl isomer (CAS 64037-15-6) is the most abundantly available of the three, consistent with its position as the thermodynamically favored product from para-substituted aniline cyclization precursors . This pricing hierarchy (5-Me < 6-Me < 7-Me) is consistent across multiple vendors (CymitQuimica, AKSci, MolCore) and directly reflects the greater synthetic complexity and lower commercial production volume of the 7-substituted isomer .

chemical procurement building block availability research chemical pricing

Defined Research and Industrial Application Scenarios for 7-Methyl-1,3-benzoxazol-2-amine Based on Quantitative Evidence


Scenario A: RSK2-Focused Kinase Inhibitor Library Synthesis

Investigators pursuing RSK2 (p90 ribosomal S6 kinase 2) as a therapeutic target for cancer or cardiovascular disease should use 7-methyl-1,3-benzoxazol-2-amine as the core scaffold for building focused compound libraries. As demonstrated by Costales et al. (2014), the 7-substituted 2-aminobenzoxazole series is uniquely validated by co-crystal structures (PDB 4NW5, 4NW6) that show the 7-position substituent occupying a defined hydrophobic pocket within the RSK2 ATP-binding cleft [1]. The 2-amino group can be directly functionalized via N-arylation, reductive amination, or urea formation to explore vectors extending toward the solvent-exposed region of the kinase, enabling rapid SAR exploration around a structurally validated core. The 5-methyl and 6-methyl isomers are excluded from use in this context because they project the methyl group into incompatible regions of the binding pocket. Researchers should reference the binding mode of compound 8 (IC50 = 20 nM) as a starting point for library design and procure the 7-methyl isomer from vendors supplying purity ≥95% with certificates of analysis [2].

Scenario B: Gastrointestinal 5-HT3 Receptor Modulator Development

For drug discovery programs targeting the 5-HT3 receptor for functional gastrointestinal disorders, 7-methyl-1,3-benzoxazol-2-amine is the mandatory synthetic entry point. The Sato et al. (1998) benzoxazole series identified 5-chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole as a high-affinity 5-HT3 receptor partial agonist with binding comparable to granisetron and intrinsic activity of 12% of 5-HT maximum [3]. The 7-methyl group is essential for achieving this pharmacological profile; analogs with alternative methylation patterns failed to reproduce the desired receptor engagement. Synthetic protocols from the Indian Institute of Science (2016) provide a validated route from 5-chloro-7-methylbenzoxazole to the final N-aminated benzoxazole derivatives, confirming the synthetic tractability of the 7-methyl scaffold [4]. Procurement specifications should require the 2-amino-7-methylbenzoxazole core with sufficient purity for direct use in N-functionalization reactions without additional purification.

Scenario C: Systematic Physicochemical Property Profiling of Methyl-Substituted Heterocyclic Isomers

Research groups conducting systematic studies of how positional isomerism influences drug-likeness parameters should include 7-methyl-1,3-benzoxazol-2-amine as the high-LogP member of the methyl-benzoxazol-2-amine triad. With a predicted LogP of approximately 1.80, the 7-methyl isomer is measurably more lipophilic than the 6-methyl isomer (LogP = 1.69) [5]. This ~0.11 log unit difference provides a meaningful comparator for determining how subtle lipophilicity shifts affect in vitro ADME parameters (Caco-2 permeability, microsomal stability, P-glycoprotein efflux ratio) and in vivo pharmacokinetic behavior. The three positional isomers (5-Me, 6-Me, 7-Me) collectively create an ideal congeneric series for probing substituent position effects on metabolic soft spots identified through CYP450 isoform-phenotyping experiments, since the molecular weight and hydrogen bond donor/acceptor counts remain constant across the series.

Scenario D: Cost-Conscious Procurement Planning for Multi-gram Scale-Up Projects

When transitioning from milligram-scale exploratory chemistry to multi-gram synthesis, procurement teams must account for the documented price premium of 7-methyl-1,3-benzoxazol-2-amine relative to its positional isomers. Based on 2024 vendor pricing (€255.00 per 50 mg for 7-Me vs. lower cost for 6-Me), a campaign requiring >1 gram of building block should initiate custom synthesis negotiations with CRO partners rather than relying on catalog purchasing, while specifying the exact CAS number (1268154-07-9) and accepting no isomer substitutions . The 7-methyl isomer's elevated cost is justified by its unique structure–activity relationship positioning across multiple target classes (kinases, GPCRs), which cannot be achieved with cheaper 5- or 6-methyl isomers. Budget forecasting should incorporate a 1.5–3× cost multiplier relative to the 6-methyl isomer and include an analytical verification step (NMR, HPLC, or LC-MS) to confirm the absence of positional isomer contamination, which could compromise screening data reproducibility.

Quote Request

Request a Quote for 7-Methyl-1,3-benzoxazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.